4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
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Description
“4-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide” is a chemical compound with the molecular formula C16H17N3O2 . It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.33 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Medicinal Chemistry and Biological Activity
4-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a quinazoline derivative, part of a class that has been extensively studied for their biological activities. Quinazolines are notable in medicinal chemistry due to their broad spectrum of biological activities. Quinazoline and its derivatives are found in more than 200 naturally occurring alkaloids. The stability of the quinazolinone nucleus has encouraged the introduction of many bioactive moieties to create potential medicinal agents, some showing antibacterial activity on various strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Materials
Research on quinazoline derivatives has expanded beyond medicinal chemistry to include their application in optoelectronic materials. These derivatives have been explored for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable in creating novel optoelectronic materials, such as materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and nonlinear optical materials (Lipunova et al., 2018).
Anticancer Activity
Quinazoline derivatives have shown significant anticancer activities. Their structure allows for the inhibition of various cancer-related targets, including receptor tyrosine kinases, epidermal growth factor receptors, dihydrofolate reductase, topoisomerases, histone deacetylase, and apoptotic proteins. These compounds interfere with the expression of specific genes and proteins involved in cancer progression, providing a basis for the development of new anti-colorectal cancer agents (Moorthy et al., 2023).
Properties
IUPAC Name |
4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-6-8-11(9-7-10)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h6-9H,2-5H2,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTCXIZSHXKCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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